Cas no 27721-82-0 (1,1'-Biphenyl,3-bromo-4-nitro-)

1,1'-Biphenyl,3-bromo-4-nitro- structure
27721-82-0 structure
Product name:1,1'-Biphenyl,3-bromo-4-nitro-
CAS No:27721-82-0
MF:C12H8BrNO2
MW:278.101422309875
CID:290050
PubChem ID:278701

1,1'-Biphenyl,3-bromo-4-nitro- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl,3-bromo-4-nitro-
    • 2-bromo-1-nitro-4-phenylbenzene
    • 3-Brom-4-nitro-biphenyl
    • 3-Brom-4-nitrodiphenyl
    • 3-bromo-4-nitrobiphenyl
    • 3-bromo-4-nitro-biphenyl
    • AC1L5ON1
    • AC1Q5ASK
    • AG-J-34018
    • AR-1F2255
    • CTK4G0175
    • NSC128589
    • NSC 128589
    • AMY7305
    • 27721-82-0
    • DTXSID50299164
    • SCHEMBL14928247
    • NSC-128589
    • 1,1'-Biphenyl, 3-bromo-4-nitro-
    • Inchi: InChI=1S/C12H8BrNO2/c13-11-8-10(6-7-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H
    • InChI Key: FGJDRITYPHJFOH-UHFFFAOYSA-N
    • SMILES: O=[N+](C1=CC=C(C2=CC=CC=C2)C=C1Br)[O-]

Computed Properties

  • Exact Mass: 276.97384
  • Monoisotopic Mass: 276.974
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • Density: 1.521±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 345.5°Cat760mmHg
  • Flash Point: 162.8°C
  • Refractive Index: 1.63
  • Solubility: Almost insoluble (0.01 g/l) (25 º C),
  • PSA: 43.14
  • LogP: 4.54750

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(CAS:27721-82-0)1,1'-Biphenyl,3-bromo-4-nitro-
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Purity:95%+
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